4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid
Overview
Description
4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid is a chemical compound with the empirical formula C8H9NO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 167.16 . The SMILES string representation is OC(=O)c1onc2CCCCc12 , and the InChI representation is 1S/C8H9NO3/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H2,(H,10,11) .Scientific Research Applications
Antimicrobial Activity : Some derivatives of benzoxazole, including those related to 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid, have been synthesized and shown to exhibit potential antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria (Vodela et al., 2013), (Balaswamy et al., 2012), (Thakral et al., 2022).
Phytotoxic Activities : Research on N-substituted phenyl isothiazolone derivatives, which include a structure similar to this compound, has shown significant phytotoxic activities. This includes inhibition of protoporphyrinogen-IX oxidase and other effects on green microalgae (Miyamoto et al., 2003).
Polymer Synthesis : Benzoxazole-based compounds are used in synthesizing thermotropic polyesters, demonstrating their importance in material science and polymer chemistry (Kricheldorf & Thomsen, 1992).
Anti-Inflammatory Properties : Derivatives of benzoxazole, which are structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory activities. Some compounds have shown promising results in this regard (Nagakura et al., 1979), (Sato et al., 1991).
Fluorescent Probes Sensing pH and Metal Cations : Certain benzoxazole derivatives are applicable as fluorescent probes for sensing magnesium and zinc cations, as well as pH changes (Tanaka et al., 2001).
Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHQSWWAHWCDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356217 | |
Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90005-77-9 | |
Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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